DL-Xylose

Vue d'ensemble

Description

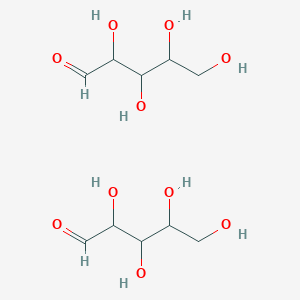

DL-Xylose is a monosaccharide, specifically a pentose sugar, composed of five carbon atoms. It is a diastereomer of D-xylose and L-xylose, meaning it contains both enantiomers in equal proportions. This compound is naturally found in the fibrous parts of plants, such as wood, straw, and corn husks. It is commonly used as a low-calorie sweetener and has applications in various industries, including food, pharmaceuticals, and biofuels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the hydrolysis of xylan, a hemicellulose found in plant cell walls. The hydrolysis process involves breaking down xylan into its constituent sugars, including xylose, using acids or enzymes. The resulting mixture is then purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of xylan from lignocellulosic biomass, followed by hydrolysis using dilute acids or enzymatic methods. The hydrolysate is then subjected to purification processes such as filtration, ion exchange, and crystallization to isolate this compound .

Analyse Des Réactions Chimiques

Dehydration Reactions

DL-Xylose can undergo dehydration reactions to form 2-furfuraldehyde, a valuable platform chemical used in the production of biofuels and other chemicals. The dehydration process generally requires acidic conditions and can be catalyzed by various acids, including Lewis and Brønsted acids.

-

Kinetic Model : A robust kinetic model for the dehydration of xylose in concentrated sulfuric acid at temperatures ranging from 120 °C to 160 °C has been developed. This model indicates that the conversion rates and yields of furfural are significantly affected by the concentration of acid and temperature, with higher temperatures generally favoring dehydration over isomerization .

-

Catalyst Influence : The use of heterogeneous catalysts containing both Lewis and Brønsted acid sites has been shown to enhance the yield of furfural from this compound. For instance, studies have indicated that mesoporous niobium-based catalysts can effectively convert xylose to furfural under optimized conditions .

Isomerization Reactions

This compound can also undergo isomerization to form D-xylulose, which can subsequently be dehydrated to produce furfural. This two-step process is often catalyzed by Lewis acids:

Hydrogenation Reactions

The conversion of this compound to xylitol through hydrogenation is another important reaction pathway:

-

Catalytic Mechanism : Studies utilizing density functional theory (DFT) have explored the mechanisms involved in the hydrogenation of xylose to xylitol on various transition metal catalysts (e.g., Ru, Pt). The hydrogenation process typically involves the ring-opening of cyclic xylose followed by stepwise hydrogenation .

Optimal Conditions for Dehydration

The following table summarizes optimal conditions for the dehydration of this compound to furfural:

| Catalyst Type | Acid Concentration | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Heterogeneous Acid Catalyst | 0.1 – 2 M | 120 – 160 | Up to 90% |

| Lewis Acid (CrCl3 + HCl) | Moderate | ~145 | ~39% |

| Brønsted Acid (HCl) | High | ~180 | ~76% |

Influence of Reaction Time

Research indicates that longer reaction times can increase conversion rates but may also lead to undesirable byproducts due to degradation pathways:

Applications De Recherche Scientifique

Medical Applications

1.1 Diagnostic Use

DL-Xylose is primarily utilized in the D-xylose absorption test, which assesses the intestinal absorption capability of patients. This test measures the levels of D-xylose in urine and blood after ingestion, helping to identify malabsorption conditions such as celiac disease or Crohn's disease .

1.2 Therapeutic Potential

Research indicates that this compound exhibits anti-inflammatory and antibacterial properties, particularly in respiratory infections. It has been shown to stimulate the synthesis of glycosaminoglycans (GAGs), which are crucial for maintaining extracellular matrix integrity in lung tissues. This property suggests potential therapeutic applications in treating lung diseases by enhancing tissue repair mechanisms .

1.3 Diabetes Management

This compound serves as a low-calorie sweetener alternative for diabetic patients. Its metabolic pathway allows it to be converted into xylulose-5-phosphate, which plays a role in the pentose phosphate pathway, contributing to nucleotide synthesis and cellular metabolism . Studies have indicated that xylose may help manage blood sugar levels by providing a lower glycemic index option compared to traditional sugars .

Nutritional Applications

2.1 Food Industry

This compound is employed as a sugar substitute in various food products, particularly those targeting health-conscious consumers. Its sweetness profile and lower caloric content make it an attractive option for food manufacturers looking to reduce sugar content without sacrificing flavor .

2.2 Functional Foods

In addition to its use as a sweetener, this compound is incorporated into functional foods designed to promote gut health. Its role in enhancing GAG synthesis may contribute to improved gut barrier function and overall digestive health, making it a valuable ingredient in dietary supplements aimed at gut health improvement .

Industrial Applications

3.1 Biopolymer Production

This compound is increasingly recognized for its role in the production of biopolymers. It can serve as a precursor for synthesizing various biocompatible materials used in biomedical applications such as drug delivery systems and tissue engineering scaffolds . The ability of this compound to form stable complexes with other natural polymers enhances its utility in developing innovative materials.

3.2 Pharmaceutical Applications

The pharmaceutical industry utilizes this compound in drug formulation processes due to its favorable solubility and stability characteristics. It can be used as an excipient or active ingredient in formulations aimed at improving drug bioavailability and therapeutic efficacy .

Table 1: Summary of Research Findings on this compound Applications

Mécanisme D'action

DL-Xylose is similar to other pentose sugars such as D-xylose, L-xylose, and arabinose. it has unique properties that make it distinct:

Comparaison Avec Des Composés Similaires

- D-Xylose

- L-Xylose

- Arabinose

DL-Xylose’s unique properties and versatile applications make it an important compound in various fields of research and industry.

Activité Biologique

DL-Xylose, a sugar alcohol derived from xylose, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its metabolic pathways, health benefits, and implications in various medical conditions.

Overview of this compound

This compound is a pentose monosaccharide that plays a significant role in human metabolism. It is primarily utilized in the synthesis of xylitol, a sugar alcohol with various health benefits. The compound is absorbed in the intestine and metabolized primarily in the liver.

Metabolism and Absorption

The metabolism of this compound involves its conversion to D-xylulose, which is subsequently phosphorylated to D-xylulose-5-phosphate. This pathway is crucial for integrating xylose into the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular respiration.

Research indicates that the absorption of D-xylulose can be influenced by dietary factors and gut microbiota composition, affecting overall metabolic health. A study demonstrated that strains of Saccharomyces cerevisiae expressing D-xylulokinase showed enhanced growth on D-xylose media, indicating effective metabolism of this sugar .

1. Anti-inflammatory Properties

This compound has been shown to exhibit anti-inflammatory properties, particularly in respiratory conditions. Studies have indicated that it can reduce inflammation in lung tissues by stimulating the synthesis of glycosaminoglycans (GAGs) and proteoglycans (PGs), which are essential for maintaining tissue integrity .

2. Antiviral and Antibacterial Effects

This compound, along with xylitol, has demonstrated antiviral and antibacterial properties. It has been observed to enhance the effectiveness of antibiotics against certain pathogens when used in combination . In vivo studies indicated that dietary supplementation with xylitol reduced viral loads in mice infected with respiratory syncytial virus (RSV) .

3. Gut Health

Recent findings suggest that this compound promotes gut health by inducing prophage production in Escherichia coli, which may help regulate gut microbiota dynamics . This induction appears to correlate with increased production of D-lactic acid, which has beneficial effects on gut flora.

Case Study 1: this compound in Respiratory Infections

A clinical study explored the effects of xylitol on patients with respiratory infections. Patients receiving xylitol showed a significant reduction in symptoms and recovery time compared to controls . This suggests that this compound may play a role in enhancing immune response during infections.

Case Study 2: Metabolic Impact on Diabetes

In a randomized controlled trial involving diabetic patients, supplementation with this compound resulted in improved glycemic control and reduced insulin resistance . The study highlighted the potential of this compound as a dietary adjunct for managing type 2 diabetes.

Data Tables

Propriétés

IUPAC Name |

(3R,4S,5R)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |

| Record name | Xylose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

555.0 mg/mL | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10257-31-5, 50855-32-8, 58-86-6 | |

| Record name | Xylopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90.5 °C | |

| Record name | D-Xylose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.